Synthesis Yield Advantage: 90% Optimized vs. 48.4% for the 1,4,2,5-Isomer
The synthesis of 1-bromo-3-chloro-2,4-difluorobenzene has been systematically optimized using an orthogonal experimental design (L16(4⁴)), yielding a product yield of 90% under the identified optimum conditions (1-chloro-2,6-difluorobenzene:NBS molar ratio 1:1.09, sulfuric acid ratio 1:15, reaction temperature 0°C, reaction time 4.0 h) [1]. In contrast, a reported synthesis of the positional isomer 1-bromo-4-chloro-2,5-difluorobenzene via Sandmeyer reaction of 4-chloro-2,5-difluoroaniline achieved a yield of only 48.4% after chromatographic purification . This 41.6 percentage-point yield differential translates directly to lower raw material consumption and reduced purification burden for the target compound.
| Evidence Dimension | Optimized synthetic yield |
|---|---|
| Target Compound Data | 90% |
| Comparator Or Baseline | 1-Bromo-4-chloro-2,5-difluorobenzene (CAS 172921-33-4): 48.4% |
| Quantified Difference | 41.6 percentage points absolute; 1.86-fold higher yield |
| Conditions | Target: bromination of 1-chloro-2,6-difluorobenzene with NBS/H₂SO₄; Comparator: Sandmeyer bromination of 4-chloro-2,5-difluoroaniline with CuBr₂/t-BuONO |
Why This Matters
Higher synthetic yield directly reduces cost per gram at scale and minimizes waste, making the target compound the economically rational choice for procurement in multi-gram to kilogram quantities.
- [1] Zong, J.; Liu, F.; Jiang, T. Optimization of the synthesis process of 1-bromo-3-chloro-2,4-difluorobenzene by the orthogonal design method. CCI 2019, 42(10), 135-138. View Source
